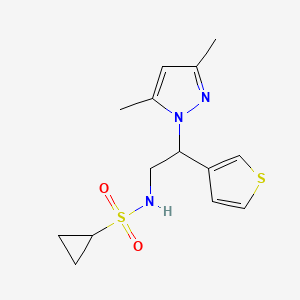

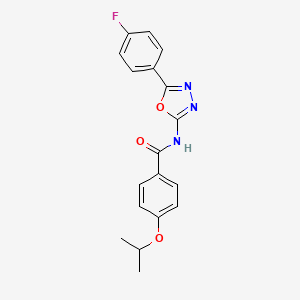

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide" is a heterocyclic compound that is presumed to contain a sulfonamide group, which is a common feature in many therapeutic agents due to their potential biological activities. The presence of a pyrazole ring, which is often associated with antitumor properties, and a thiophene ring, a common motif in drug design, suggests that this compound may have interesting chemical and biological properties worth exploring .

Synthesis Analysis

The synthesis of related heterocyclic compounds has been reported, where the key precursors undergo various reactions to produce a diverse set of products. For instance, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate leads to a cyanoacetamido moiety that can further react to form different heterocyclic derivatives, including pyrazole and thiophene rings . Similarly, the synthesis of sulfonamido-containing heterocycles has been achieved by reacting a precursor with active methylene compounds, which could potentially be applied to synthesize the compound .

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of multiple rings, which can influence the molecule's binding affinity and selectivity to biological targets. The pyrazole ring, in particular, is known for its role in the binding to various enzymes and receptors, which can be modified by substituents on the ring to enhance selectivity and potency .

Chemical Reactions Analysis

The reactivity of the compound is likely to be influenced by the functional groups present. The sulfonamide moiety can participate in various chemical reactions, including alkylation, which can lead to the formation of selective ligands for receptors such as the 5-HT7 receptor . The presence of the pyrazole and thiophene rings also opens up possibilities for reactions such as cyclization and condensation, which can be utilized to synthesize a wide range of derivatives with potential biological activities .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, related compounds with sulfonamide groups and heterocyclic structures typically exhibit properties that make them suitable for drug development. These properties include good solubility, stability under physiological conditions, and the ability to form strong interactions with biological targets .

Relevant Case Studies

The antitumor activities of heterocyclic compounds similar to the compound have been evaluated, with many showing high inhibitory effects on various human cancer cell lines, such as breast adenocarcinoma, non-small cell lung cancer, and CNS cancer . Additionally, sulfonamide derivatives have been tested for antibacterial activity, with several compounds demonstrating high activities . Furthermore, N-alkylated arylsulfonamides have been identified as potent and selective antagonists for the 5-HT7 receptor, with promising antidepressant-like and pro-cognitive properties in animal models, indicating potential for the treatment of CNS disorders .

Wissenschaftliche Forschungsanwendungen

Antibacterial Applications

Research into novel heterocyclic compounds containing a sulfonamido moiety has highlighted potential antibacterial applications. A precursor compound underwent reactions to produce derivatives with significant antibacterial activities, suggesting the utility of such compounds in developing new antibacterial agents. This study underscores the importance of exploring heterocyclic compounds with sulfonamido groups for antibacterial purposes (Azab, Youssef, & El-Bordany, 2013).

Synthesis and Reactivity

Research on the 1,3-dipolar cycloadditions and subsequent rearrangements of certain heterocyclic compounds has demonstrated the synthesis of CF3-substituted pyrazoles, showcasing the versatility of these compounds in producing a variety of derivatives through controlled reactions (Gladow, Doniz‐Kettenmann, & Reissig, 2014). Additionally, studies have shown the conversion of gem-dimethyl groups into cyclopropanes, revealing a novel pathway for synthesizing cyclopropane derivatives, which are valuable in various chemical syntheses (Giri, Wasa, Breazzano, & Yu, 2006).

Drug Metabolism Applications

The application of biocatalysis to drug metabolism has been demonstrated through the preparation of mammalian metabolites of biaryl-bis-sulfonamide compounds using microbial systems. This approach has successfully produced significant quantities of metabolites for structural characterization, offering a novel method for generating and studying drug metabolites (Zmijewski, Gillespie, Jackson, Schmidt, Yi, & Kulanthaivel, 2006).

Cyclopropane Derivatives Synthesis

The study on converting gem-dimethyl groups into cyclopropanes via Pd-catalyzed sequential C-H activation and radical cyclization provides insights into innovative methods for synthesizing cyclopropane derivatives, highlighting the potential for developing new synthetic routes in organic chemistry (Giri et al., 2006).

Eigenschaften

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]cyclopropanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2S2/c1-10-7-11(2)17(16-10)14(12-5-6-20-9-12)8-15-21(18,19)13-3-4-13/h5-7,9,13-15H,3-4,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMAYJJCCNUEFOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(CNS(=O)(=O)C2CC2)C3=CSC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(5-bromopyrimidin-2-yl)oxy]-N-[(naphthalen-1-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B2532532.png)

![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2532537.png)

![N-[(6-cyclopropylpyridin-3-yl)methyl]-2-phenoxypropanamide](/img/structure/B2532549.png)

![N-(3,5-dimethylphenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2532552.png)

![7-allyl-1-cinnamyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2532554.png)